ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
Description
Properties
IUPAC Name |
ethyl 2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-19(24)13-28-20-21-12-18(15-8-6-9-16(11-15)23(25)26)22(20)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKDHOGDFSAVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The compound features an imidazole ring, which is crucial for its biological activity, allowing for interactions with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1234978-03-0 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, imidazole derivatives are known for their role as enzyme inhibitors in various biochemical processes.
Receptor Modulation : this compound may act as a ligand for specific receptors, influencing signal transduction pathways critical for cell communication and function.
Biological Activities
Research has indicated that compounds containing imidazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antibacterial and antifungal properties. Studies suggest that the presence of nitrophenyl and thioacetate moieties enhances these activities.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives:
- Antiviral Activity : A study published in MDPI highlighted that certain imidazole derivatives showed efficacy against viral infections by inhibiting key viral enzymes (e.g., NS5B RNA polymerase). This compound may exhibit similar antiviral properties due to its structural components .
- Cytotoxicity Assays : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays indicated that certain imidazole derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong potential for therapeutic applications .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could disrupt cellular signaling pathways, leading to altered gene expression and cell cycle arrest. This highlights their potential as lead compounds for drug development targeting specific diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related imidazole derivatives, emphasizing differences in substituents, synthesis, and properties:
Structural and Electronic Comparisons
- The o-tolyl group provides steric bulk and lipophilicity, which may influence solubility and membrane permeability. This contrasts with trityl-protected imidazoles (), where bulky trityl groups hinder reactivity .
Thioether vs. Sulfonate Linkages :
- The thioacetate moiety in the target compound offers a nucleophilic sulfur atom, enabling disulfide bond formation or redox activity. In contrast, sulfonate esters () are more stable but less reactive .
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate?
- Methodological Answer : The synthesis involves three primary steps:
- Imidazole ring formation : Condensation of glyoxal, ammonia, and substituted aromatic aldehydes (e.g., 3-nitrobenzaldehyde) under reflux conditions.
- Substitution reactions : Introduction of the o-tolyl group via nucleophilic aromatic substitution using o-toluidine in dimethylformamide (DMF) with triethylamine as a base .
- Thioesterification : Reaction of the imidazole-thiol intermediate with ethyl bromoacetate in acetone at 60°C for 6–8 hours, yielding the final product .
- Optimization : Yields improve with controlled temperatures (60–80°C), anhydrous solvents, and stoichiometric ratios (1:1.2 for thiol to bromoacetate). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (o-tolyl and 3-nitrophenyl) appear as multiplets between δ 7.2–8.5 ppm. The ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- ¹³C NMR : The thioester carbonyl (C=O) resonates at δ 170–175 ppm, while imidazole carbons appear at δ 120–140 ppm .
- IR : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 397.4 (M⁺) aligns with the molecular formula C₂₁H₁₉N₃O₃S .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity in imidazole derivatives?
- Methodological Answer :
- QSAR Studies : Substituent effects are analyzed using computational tools (e.g., molecular docking, DFT calculations). For example:
- 3-Nitrophenyl vs. 4-Methoxyphenyl : The electron-withdrawing nitro group enhances electrophilic interactions with biological targets (e.g., enzyme active sites), while methoxy groups improve solubility but reduce binding affinity .
- o-Tolyl vs. p-Tolyl : Steric hindrance from the o-tolyl group may limit binding to planar receptors, whereas p-tolyl derivatives show improved pharmacokinetic profiles .
- Experimental Validation : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT tests against HeLa cells) to correlate structure-activity trends .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?
- Methodological Answer :
- Dose-Dependent Studies : Conduct assays across a concentration gradient (0.1–100 µM) to identify therapeutic windows. For example, low doses (1–10 µM) may exhibit antimicrobial activity (MIC: 2–5 µg/mL), while higher doses (>50 µM) trigger cytotoxicity .
- Target-Specific Profiling : Use enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) to decouple mechanisms. For instance, the thioacetate moiety may inhibit COX-2 selectively, reducing off-target effects .
- Metabolite Analysis : LC-MS/MS can identify degradation products (e.g., hydrolysis of the ester group) that may contribute to conflicting results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
